molecular formula C10H11ClO2 B3430734 Methyl 5-(chloromethyl)-2-methylbenzoate CAS No. 857276-41-6

Methyl 5-(chloromethyl)-2-methylbenzoate

Cat. No. B3430734
CAS RN: 857276-41-6
M. Wt: 198.64 g/mol
InChI Key: VSLUQEKQXUAQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(chloromethyl)-2-methylbenzoate is a chemical compound that belongs to the class of benzoate esters. It is widely used in the field of organic chemistry as a reagent and intermediate for the synthesis of various organic compounds. The compound has also found applications in scientific research, particularly in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Methyl 5-(chloromethyl)-2-methylbenzoate is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. The compound contains a chloromethyl group that can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. This property makes it a useful reagent for the synthesis of various organic compounds.
Biochemical and Physiological Effects:
Methyl 5-(chloromethyl)-2-methylbenzoate has been shown to exhibit various biochemical and physiological effects. For instance, it has been reported to possess antifungal and antibacterial properties. Additionally, it has been used as a precursor for the synthesis of anti-inflammatory drugs, such as ibuprofen. The compound has also been shown to possess analgesic and antipyretic properties.

Advantages and Limitations for Lab Experiments

Methyl 5-(chloromethyl)-2-methylbenzoate has several advantages for lab experiments. It is a versatile reagent that can be used for the synthesis of various organic compounds. Additionally, it is relatively easy to handle and store. However, the compound has some limitations. For instance, it is toxic and can cause skin irritation and respiratory problems if not handled properly. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for the use of Methyl 5-(chloromethyl)-2-methylbenzoate in scientific research. One potential direction is the synthesis of new biologically active compounds, such as antifungal agents and anti-inflammatory drugs. Another direction is the study of the compound's mechanism of action and its interaction with various nucleophiles. Additionally, the compound could be used as a starting material for the synthesis of new materials, such as polymers and surfactants. Overall, Methyl 5-(chloromethyl)-2-methylbenzoate is a versatile compound with potential applications in various fields of scientific research.

Scientific Research Applications

Methyl 5-(chloromethyl)-2-methylbenzoate has been used in various scientific research studies, particularly in the field of organic chemistry. It is a versatile reagent that can be used for the synthesis of various organic compounds, such as benzoic acid derivatives, ketones, and aldehydes. The compound has also found applications in the study of biochemical and physiological effects. For instance, it has been used as a precursor for the synthesis of biologically active compounds, such as antifungal agents and anti-inflammatory drugs.

properties

IUPAC Name

methyl 5-(chloromethyl)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLUQEKQXUAQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chloromethyl)-2-methylbenzoate

CAS RN

857276-41-6
Record name methyl 5-(chloromethyl)-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(chloromethyl)-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(chloromethyl)-2-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(chloromethyl)-2-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-(chloromethyl)-2-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(chloromethyl)-2-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-(chloromethyl)-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.